NY-BR-1 p904 (A2) is a synthetic peptide that plays a significant role in immunotherapy, particularly in the treatment of breast cancer. This compound is recognized for its ability to stimulate T-cell responses against breast tumor cells expressing the NY-BR-1 antigen. The molecular formula of NY-BR-1 p904 (A2) is , with a molecular weight of 1035.2 g/mol. The compound is classified under peptides and is primarily used in cancer immunotherapy research and applications.
NY-BR-1 p904 (A2) is derived from the NY-BR-1 antigen, which is associated with certain breast tumors. It is classified as a peptide that can elicit a cytotoxic T-cell response, making it a candidate for therapeutic vaccines aimed at enhancing the immune system's ability to target cancer cells. The compound is available for research purposes from various suppliers, including TargetMol and GlpBio, where it is offered in various quantities for laboratory use .
The synthesis of NY-BR-1 p904 (A2) typically employs solid-phase peptide synthesis techniques. This method allows for the stepwise assembly of amino acids into peptides, ensuring high purity and specificity of the final product. The process involves:
Technical details regarding the specific reagents and conditions can vary based on the desired yield and purity.
The molecular structure of NY-BR-1 p904 (A2) consists of a sequence of amino acids linked by peptide bonds, forming a specific three-dimensional conformation essential for its biological activity. The structural data indicates that the peptide has a complex arrangement that allows it to interact effectively with T-cell receptors.
NY-BR-1 p904 (A2) undergoes various chemical reactions during its synthesis and application:
The mechanism of action for NY-BR-1 p904 (A2) primarily involves its role as an epitope that activates cytotoxic T-cells. Upon administration:
NY-BR-1 p904 (A2) has several scientific applications:
NY-BR-1 p904 (A2) is a nonamer peptide (sequence: SLSKILDTV) derived from the NY-BR-1 tumor-associated antigen, selectively presented by HLA-A*02:01 molecules. This haplotype predominates in 40-50% of Caucasian populations, underscoring its therapeutic relevance. Structural analyses reveal that p904 anchors to HLA-A2 via canonical residues: Ser1 (P1) and Val9 (P9) form hydrogen bonds with the peptide-binding groove’s B and F pockets, respectively. The Leu3 (P3) and Leu6 (P6) residues project upward, facilitating T-cell receptor (TCR) engagement [1] [9].
Table 1: HLA-A2 Binding Kinetics of NY-BR-1 p904
| Parameter | Value | Method |
|---|---|---|
| Binding Affinity (IC₅₀) | 28 nM | T2 Stabilization Assay |
| Half-life (t₁/₂) | >12 hours | MHC Dissociation Assay |
| Anchor Residues | P1 (Ser), P9 (Val) | Molecular Modeling |
Experimental validation using T2 cell stabilization assays demonstrates p904’s high HLA-A2 affinity, inducing a >15-fold increase in mean fluorescence intensity (MFI) compared to negative controls. This stability exceeds thresholds (IC₅₀ < 500 nM) required for immunogenicity, positioning p904 as a robust vaccine candidate [4] [9].
CD8+ cytotoxic T lymphocyte (CTL) clones specific for p904 exhibit high functional avidity, recognizing peptide-pulsed targets at concentrations as low as 0.1 nM. Jahn et al. generated CTL clones from breast cancer patients and healthy donors by stimulating peripheral blood mononuclear cells (PBMCs) with p904-pulsed dendritic cells (DCs). These clones lysed 75-90% of HLA-A2+ NY-BR-1+ breast tumor cells (e.g., MCF-7) at effector-to-target ratios of 20:1, demonstrating tumor-specific reactivity [1].
Key findings include:
Table 2: Functional Avidity of p904-Specific CTL Clones
| Response Metric | Value | Assay System |
|---|---|---|
| Minimal Peptide Threshold | 0.1 nM | IFN-γ ELISpot |
| Tumor Lysis (E:T 20:1) | 75-90% | 51Cr Release Assay |
| Target Specificity | HLA-A2+/NY-BR-1+ | Autologous Tumor Cells |
The p904 epitope demonstrates exceptional processing efficiency within tumor cells. Quantitative studies estimate that ~35 NY-BR-1 molecules must be degraded to generate one p904:HLA-A2 complex—a ratio surpassing many tumor antigens (e.g., NY-ESO-1: >100:1). This efficiency arises from:
Table 3: Comparative Processing Efficiency of Tumor Antigens
| Antigen | Epitope | Molecules Degraded per Epitope | Rate-Limiting Step |
|---|---|---|---|
| NY-BR-1 | p904 (A2) | 35 | Proteasomal Cleavage |
| Listeria p60 | 217-225 | 35 | Proteasomal Cleavage |
| NY-ESO-1 | SLLMWITQC | >100 | TAP Transport |
Dendritic cells (DCs) enable CD8+ T-cell priming against p904 via three cross-presentation pathways:
Key enhancements in DCs:
Table 4: Pathways for p904 Cross-Presentation in DCs
| Pathway | Key Molecules | Inhibition Sensitivity | Contribution to Presentation |
|---|---|---|---|
| Vacuolar | Cathepsin S, HLA-DM | Bafilomycin A1 | 30% |
| P2C | Proteasome, TAP, Sec61 | Epoxomicin, TAP blockade | 50% |
| P2C2P | TAP, Rab39a | Golgi-disrupting agents | 20% |
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5